molecular formula C12H19N B1277275 (R)-1-(4-tert-butylphenyl)ethanamine CAS No. 511256-38-5

(R)-1-(4-tert-butylphenyl)ethanamine

Cat. No. B1277275
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-SECBINFHSA-N
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Patent
US06933311B2

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
Step Two
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06933311B2

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
Step Two
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06933311B2

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
Step Two
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.